molecular formula C15H14FN5O B7584056 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile

3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile

Numéro de catalogue B7584056
Poids moléculaire: 299.30 g/mol
Clé InChI: OCBGAOGXPIDYBE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile, also known as FP-1, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule inhibitor that targets the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is crucial for the regulation of the cell cycle and apoptosis, and its disruption has been implicated in the development and progression of various cancers.

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile involves the disruption of the p53-MDM2 interaction. MDM2 is a negative regulator of p53 that promotes its degradation and inhibits its transcriptional activity. 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile binds to the hydrophobic pocket on MDM2 that interacts with p53, thereby preventing the formation of the p53-MDM2 complex. This leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile have been extensively studied in preclinical models. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells. In addition, 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile has been shown to inhibit tumor growth and metastasis in animal models of breast and lung cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile is its specificity towards the p53-MDM2 interaction. This makes it a promising candidate for the development of targeted cancer therapies. However, its efficacy may be limited by the development of drug resistance and off-target effects. In addition, the synthesis of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile is complex and may require specialized equipment and expertise.

Orientations Futures

There are several future directions for the development of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile and related compounds. One potential avenue is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the identification of biomarkers that can predict the response of cancer cells to 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile. Finally, the combination of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile with other cancer therapies, such as chemotherapy and radiation therapy, may enhance its efficacy and overcome drug resistance.

Méthodes De Synthèse

The synthesis of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile involves a multi-step process that starts with the reaction of 4-(1-methylpyrazol-4-yl)-3-oxopiperazine with 3-fluoro-4-nitrobenzonitrile in the presence of a base. This reaction yields the intermediate compound, which is then reduced to 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile using a reducing agent such as sodium borohydride. The final product is obtained after purification by column chromatography.

Applications De Recherche Scientifique

The development of 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile has opened up new avenues for the treatment of cancer. The inhibition of the p53-MDM2 interaction by 3-Fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile leads to the stabilization and activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. This has been demonstrated in various preclinical studies using different cancer cell lines and animal models.

Propriétés

IUPAC Name

3-fluoro-4-[4-(1-methylpyrazol-4-yl)-3-oxopiperazin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN5O/c1-19-9-12(8-18-19)21-5-4-20(10-15(21)22)14-3-2-11(7-17)6-13(14)16/h2-3,6,8-9H,4-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBGAOGXPIDYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)N2CCN(CC2=O)C3=C(C=C(C=C3)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.